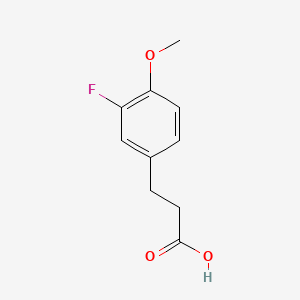

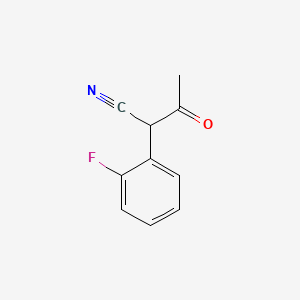

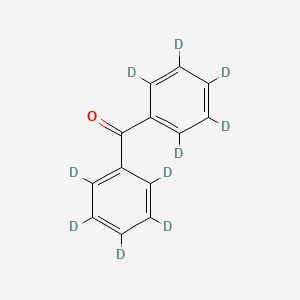

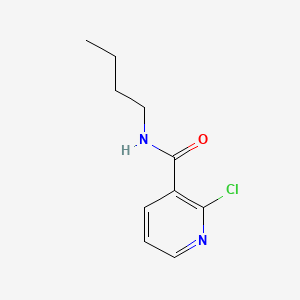

![molecular formula C14H20N2O5S B1335071 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid CAS No. 125393-21-7](/img/structure/B1335071.png)

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid” is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 . It is used for research purposes .

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been described in recent advances. They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(Morpholine-4-sulfonyl)-phenylamine”, involves a multi-step reaction with chlorosulfonic acid, pyridine, and sodium hydroxide in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO6S/c16-13(5-6-14(17)18)11-1-3-12(4-2-11)22(19,20)15-7-9-21-10-8-15/h1-4H,5-10H2,(H,17,18) .Chemical Reactions Analysis

Morpholines are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Aplicaciones Científicas De Investigación

Antimicrobial and Modulating Activity

One significant application of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid, and its related compounds, lies in its antimicrobial properties. For example, 4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, shows antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus and Escherichia coli. This compound, when combined with other antibiotics like amikacin, can significantly reduce the minimum inhibitory concentration, enhancing the antibiotic's effectiveness against resistant strains (Oliveira et al., 2015).

Chemical Transformations and Synthesis

Chemical transformations and synthesis represent another area of application. An effective synthesis method of 6‐(morpholine‐4‐sulfonyl)‐2,3,4‐quinolinetricarboxylic acid, involving the Pfitzinger reaction, showcases the potential in chemical synthesis. This compound exhibits interesting pharmacological activities, indicating the broad scope of these morpholine derivatives in drug design and chemical research (Kravchenko et al., 2006).

Analgesic and Biological Activity

Morpholine derivatives also exhibit analgesic activities. For instance, compounds like 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids have been found to display moderate antimicrobial and analgesic activity. This indicates their potential as lead compounds in the development of new analgesics or antimicrobials (Koz’minykh et al., 2004).

Electrocatalytic and Corrosion Inhibition Applications

Compounds with a morpholine structure are also studied in the field of electrocatalysis and corrosion inhibition. They have shown efficacy in retarding hydrogen evolution and ionization of iron in acidic solutions, suggesting their utility in corrosion prevention and electrochemical applications (Szauer & Klenowicz, 1975).

Medical Imaging and Diagnostic Applications

In the field of medical imaging, morpholine derivatives have shown promise. For instance, radioiodinated 4-( p-iodophenyl)butyric acid, a compound with a morpholine structure, has been explored as a versatile agent for in vivo imaging, especially in single-photon emission computed tomography. Its ability to bind to albumin and its stable nature make it a candidate for various diagnostic applications (Wen et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-morpholin-4-ylsulfonylanilino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUFYGYQDNEKEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.